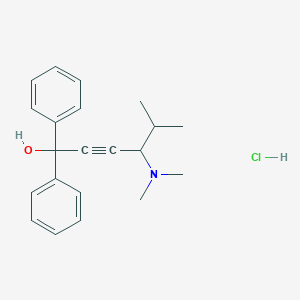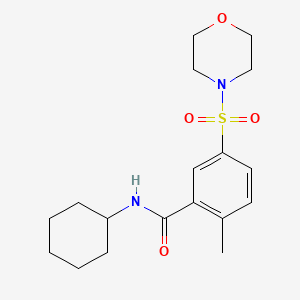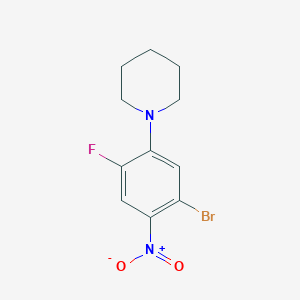
4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a diphenylhexynol moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of dimethylamine with a suitable alkyne precursor, followed by the introduction of phenyl groups through a series of Grignard reactions. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency and purity in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The diphenylhexynol moiety may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in esterification and other organic reactions.
4-(Dimethylamino)cinnamaldehyde: Utilized in chromogenic methods for quantifying specific compounds.
4-(Dimethylamino)butanal: A precursor in the synthesis of various organic compounds.
Uniqueness
4-(Dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its diverse applications in research and industry highlight its versatility and importance.
Propiedades
IUPAC Name |
4-(dimethylamino)-5-methyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-17(2)20(22(3)4)15-16-21(23,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,17,20,23H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRCFOBIJWGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5114731.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B5114736.png)
![N-BENZYL-5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5114745.png)
![[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5114747.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5114752.png)
![2-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5114758.png)
![N~2~-(4-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5114766.png)



![N-[(2-phenoxy-3-pyridinyl)methyl]-3-furamide](/img/structure/B5114815.png)
![3-[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5114822.png)
![1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE](/img/structure/B5114826.png)
![methyl 6-ethyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5114831.png)
